1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione
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Overview
Description
1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring linked to a pyrazine-2,3-dione core, with additional chloro and fluoro substituents on the phenyl rings, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through a cyclization reaction involving 3-chloro-4-fluoroaniline and an appropriate azide source under acidic conditions. The resulting triazole intermediate is then subjected to a coupling reaction with a pyrazine-2,3-dione derivative, often using a palladium-catalyzed cross-coupling reaction. The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzyme active sites or receptor proteins, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)triazole
- 4-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)pyrazine-2,3-dione
- 1-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenyl)pyrazine
Uniqueness
1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione stands out due to its unique combination of a triazole ring and a pyrazine-2,3-dione core, along with the specific positioning of chloro and fluoro substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[1-(3-chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5O2/c20-16-9-15(5-6-17(16)22)27-11-13(23-24-27)10-25-7-8-26(19(29)18(25)28)14-3-1-12(21)2-4-14/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDVJJMWVSODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC3=CN(N=N3)C4=CC(=C(C=C4)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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